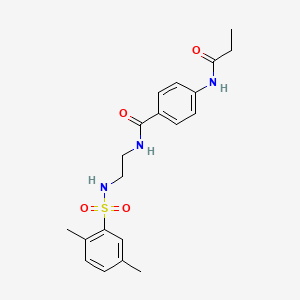
N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The initial step may include the reaction of 2,5-dimethylbenzenesulfonyl chloride with ethylenediamine to form the sulfonamide intermediate. This intermediate is then coupled with 4-propionamidobenzamide under specific reaction conditions, such as the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow processes to maintain consistency and efficiency. The reaction conditions would be optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.
化学反应分析
Types of Reactions: N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or other substituted sulfonamides.
科学研究应用
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity can be explored for potential therapeutic uses, such as anti-inflammatory or antimicrobial properties.
Medicine: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Its unique properties can be utilized in the development of new materials or chemical processes.
作用机制
The mechanism by which N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit certain enzymes involved in inflammatory responses or microbial growth.
相似化合物的比较
N-(2-(2,4-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide
N-(2-(2,6-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide
N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide
Uniqueness: N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
生物活性
Overview of N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide
This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structure incorporates a sulfonamide moiety, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects.
Chemical Structure and Properties
- Molecular Formula : C20H25N3O4S
- Molecular Weight : 403.5 g/mol
- Functional Groups : The compound features a sulfonamide group, an amide group, and aromatic rings, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections.
- Mechanism : Sulfonamides inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), leading to bacterial growth inhibition.
Anti-inflammatory Effects
Compounds with similar structures have been studied for their anti-inflammatory properties. The amide and sulfonamide functionalities may contribute to modulating inflammatory pathways.
- Case Study : In vitro studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines in macrophage cultures.
Anticancer Potential
Some sulfonamide derivatives have shown promise in cancer research. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
- Research Findings : A study involving structurally similar compounds indicated that they could inhibit cell proliferation in certain cancer cell lines, suggesting a potential pathway for therapeutic development.
Table of Biological Activities
属性
IUPAC Name |
N-[2-[(2,5-dimethylphenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-4-19(24)23-17-9-7-16(8-10-17)20(25)21-11-12-22-28(26,27)18-13-14(2)5-6-15(18)3/h5-10,13,22H,4,11-12H2,1-3H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRMMMAADLEXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














